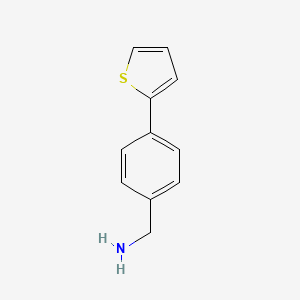

1-(4-Thiophen-2-ylphenyl)methanamine

Overview

Description

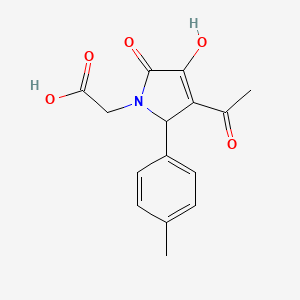

1-(4-Thiophen-2-ylphenyl)methanamine is a small molecule that belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by a methanamine .

Molecular Structure Analysis

The molecular formula of 1-(4-Thiophen-2-ylphenyl)methanamine is C11H11NS . The average molecular weight is 189.277 g/mol . The InChI Key is YKNLMMDEWQZCLJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The density of 1-(4-Thiophen-2-ylphenyl)methanamine is approximately 1.2±0.1 g/cm3 . The boiling point is around 322.5±30.0 °C at 760 mmHg . The flash point is 148.8±24.6 °C .Scientific Research Applications

Cancer Research: Lysyl Oxidase Inhibition

1-(4-Thiophen-2-ylphenyl)methanamine: has been identified as a potential inhibitor of lysyl oxidase (LOX), an enzyme that plays a crucial role in the cross-linking of collagens and elastin in the extracellular matrix . LOX is implicated in tumor growth and metastasis, making it a target for anti-cancer therapies. The compound’s ability to inhibit LOX can be leveraged to develop new anti-metastatic drugs.

Neuropharmacology: Monoamine Modulation

As a phenylmethylamine, this compound may interact with monoamine systems in the brain, which are involved in the regulation of mood, arousal, and cognition . Research into its effects on these systems could lead to the development of novel treatments for psychiatric disorders.

Drug Design: Structure-Activity Relationship (SAR) Studies

The compound’s structure can be modified to study the relationship between chemical structure and biological activity, aiding in the design of more potent and selective drugs .

Mechanism of Action

Target of Action

The primary target of 1-(4-Thiophen-2-ylphenyl)methanamine is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammation and immune responses .

Mode of Action

It is known to interact with leukotriene a-4 hydrolase . The specific nature of this interaction and the resulting changes in the enzyme’s activity are areas of ongoing research.

properties

IUPAC Name |

(4-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNLMMDEWQZCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379994 | |

| Record name | 4-(2-THIENYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Thiophen-2-ylphenyl)methanamine | |

CAS RN |

203436-48-0 | |

| Record name | 4-(2-THIENYL)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(thiophen-2-yl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)

![2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305825.png)

![2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1305826.png)

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylic acid](/img/structure/B1305829.png)